N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide
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Overview
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.
Coupling of the furan and pyrazine rings: This step often involves cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Final coupling: The final step involves coupling the furan-pyrazine intermediate with the pyridine carboxamide under suitable conditions, often using palladium-catalyzed cross-coupling reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution
Major Products
Oxidation: Furanones
Reduction: Dihydropyrazines
Substitution: Various substituted pyridines
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but lacks the furan ring.
3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide: Contains an imidazo[1,2-a]pyrazine ring instead of a furan ring
Uniqueness
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is unique due to the presence of all three heterocyclic rings (furan, pyrazine, and pyridine) in its structure. This unique combination contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-3-5-16-6-4-11)19-10-12-14(18-8-7-17-12)13-2-1-9-21-13/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQVSUSURJGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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